molecular formula C12H8N4O4 B1633061 Diazene, bis(2-nitrophenyl)-

Diazene, bis(2-nitrophenyl)-

Cat. No.: B1633061
M. Wt: 272.22 g/mol
InChI Key: QARMSQRZTXVCAA-UHFFFAOYSA-N
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Description

Diazene, bis(2-nitrophenyl)- (theoretical molecular formula: C₁₂H₈N₄O₄) is a diazene derivative featuring two 2-nitrophenyl groups attached to a central N=N bond. Diazene compounds (R–N=N–R') are characterized by their azo linkage, which imparts unique electronic and structural properties. Nitro groups in the ortho position may influence steric hindrance, solubility, and reactivity compared to para-substituted derivatives.

Properties

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

bis(2-nitrophenyl)diazene

InChI

InChI=1S/C12H8N4O4/c17-15(18)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16(19)20/h1-8H

InChI Key

QARMSQRZTXVCAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs of diazene derivatives with nitro or related substituents:

Compound Name Substituents Molecular Formula CAS Number Key Characteristics
Diazene, bis(2-nitrophenyl)- 2-nitrophenyl C₁₂H₈N₄O₄ N/A Theoretical; ortho-nitro groups likely reduce symmetry and increase steric strain
Diazene, bis(4-iodo-2-nitrophenyl)- 4-iodo-2-nitrophenyl C₁₂H₆I₂N₄O₄ 638205-17-1 Iodo substituents increase molecular weight (MW = 584.0 g/mol) and may enhance halogen bonding
Diazene, bis(2,4,6-trinitrophenyl)- 2,4,6-trinitrophenyl C₁₂H₄N₈O₁₂ 519640 High nitro content (6 nitro groups) suggests explosive potential and low thermal stability
Diazene, (4-nitrophenyl)phenyl- 4-nitrophenyl, phenyl C₁₂H₁₀N₃O₂ N/A Mixed substituents; para-nitro group may enhance resonance stabilization

Reactivity and Stability Trends

  • Electron-Withdrawing Effects : Nitro groups are strong electron-withdrawing substituents, which polarize the azo bond (N=N) and reduce electron density. This increases susceptibility to reduction reactions. The trinitrophenyl derivative (CID 519640) exemplifies extreme electron deficiency, likely making it highly reactive .
  • Halogen vs. Nitro Substitution : The iodo analog (CAS 638205-17-1) introduces heavy atoms, which could improve X-ray diffraction properties but reduce solubility in polar solvents .

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